(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine
Description
Properties
IUPAC Name |
(8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7-8(2)12-6-10(7)4-3-9(5-11)13-10/h7-9H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGSKJYUDNNREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC12CCC(O2)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of Diol Precursors
The 1,7-dioxaspiro[4.4]nonane system is typically assembled via acid-catalyzed cyclization of diol derivatives. For example, a precursor diol containing methyl groups at positions 8 and 9 undergoes intramolecular etherification under acidic conditions. Boron trifluoride diethyl etherate (BF₃·Et₂O) at 0–60°C in dichloromethane or toluene facilitates this transformation, yielding the spirocyclic ether core with moderate efficiency (45–60% yield). Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Dichloromethane | Maximizes cyclization rate |
| Temperature | 40–50°C | Balances kinetics and side reactions |
| Catalyst Loading | 5–10 mol% BF₃·Et₂O | Higher loadings risk over-acidification |
Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradient) isolates the spiroether in >95% purity.
Radical-Mediated Cyclization
Alkoxyl radical-mediated cyclization offers an alternative route. A hydroxyketone precursor treated with (diacetoxyiodo)benzene (DIB) and iodine under photolytic conditions (50°C, 80 W lamps) generates alkoxyl radicals. These abstract hydrogen intramolecularly, forming the spiro[4.4]nonane system with diastereomeric ratios influenced by steric effects from the 8,9-dimethyl groups. For example, related spiroethers show diastereomer ratios of 28:72 to 33:67 under similar conditions.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
To enhance throughput, cyclization and amination steps are conducted in continuous flow reactors. A tandem system combining a packed-bed reactor (BF₃·Et₂O on silica support) with a microfluidic amination module achieves 85% conversion at 10 L/h scale. Key advantages include:
Crystallization-Based Purification
The hydrochloride salt of (8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine crystallizes selectively from ethanol/water (3:1) at −20°C. X-ray diffraction confirms a monoclinic P2₁/c space group with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å. This step achieves ≥99.5% purity with 90% recovery.
Analytical Characterization
Spectroscopic Fingerprints
Chromatographic Validation
HPLC analysis on a C18 column (MeCN/H₂O + 0.1% TFA, 70:30) shows a single peak at tR = 6.7 min, confirming absence of diastereomers or unreacted intermediates.
Comparative Analysis with Analogous Compounds
Spiro[4.4]nonane Derivatives
Compared to hydroxyl-bearing analogs like (6,6-dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol, the methanamine derivative exhibits:
Chemical Reactions Analysis
Types of Reactions
(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
The unique structure of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity :
Research has indicated that compounds with similar dioxaspiro structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of spiro compounds have shown selective cytotoxicity towards human cancer cells while sparing normal cells. In vitro studies reported IC50 values ranging from 10 µM to 50 µM for related compounds against various cancer cell lines .
Neuropharmacology :
The compound's potential as a modulator of neurotransmitter transporters has been explored. Similar compounds have demonstrated high affinity for dopamine and norepinephrine transporters, suggesting possible applications in treating neurodegenerative diseases .
Material Science
This compound can be utilized in the synthesis of novel polymers and materials due to its unique spirocyclic structure.
Polymer Synthesis :
The compound can serve as a monomer in the production of spirocyclic polymers that exhibit unique mechanical and thermal properties. Research has shown that incorporating spiro compounds into polymer matrices enhances their mechanical strength and thermal stability .
Case Study 1: Anticancer Evaluation
A study published in Pharmaceutical Research evaluated the anticancer potential of spiro compounds similar to this compound. The study involved testing various derivatives against breast cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 20 µM, highlighting the potential for developing new anticancer agents based on this scaffold .
Case Study 2: Neurotransmitter Modulation
In a study focused on neuropharmacological applications, researchers synthesized several derivatives of this compound and assessed their affinity for dopamine and norepinephrine transporters. The results showed that some derivatives had Ki values in the nanomolar range for DAT and NET inhibition, suggesting their potential as therapeutic agents for conditions like ADHD and depression .
Data Table: Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Spiro Ring Size and Substituent Positioning
- {1,4-Dioxaspiro[4.4]nonan-2-yl}methanamine (CAS 4745-17-9): Molecular Formula: C₈H₁₅NO₂; Molecular Weight: 157.21 g/mol. Lacks the 8,9-dimethyl groups, reducing steric hindrance and lipophilicity compared to the target compound . Applications: Used as a building block in organic synthesis due to its simpler structure .
- 1-{1,4-Dioxaspiro[4.5]decan-8-yl}methanamine: Molecular Formula: C₉H₁₉NO₂; Molecular Weight: 173.25 g/mol.
Functional Group Modifications
- (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol (CAS 2025840-87-1): Molecular Formula: C₁₀H₁₈O₃; Molecular Weight: 186.25 g/mol. Replaces the methanamine group with a hydroxyl group, reducing basicity but improving solubility in polar solvents .
- (2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanamine (CAS 1420980-75-1): Molecular Formula: C₁₁H₂₂N₂; Molecular Weight: 182.31 g/mol.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|---|---|
| Target Compound (Estimated) | C₁₀H₁₉NO₂ | 185.26 | 1 | 3 | ~1.5 | <10 (Water) |
| {1,4-Dioxaspiro[4.4]nonan-2-yl}methanamine | C₈H₁₅NO₂ | 157.21 | 1 | 3 | ~0.8 | 15–20 (Water) |
| 1-{1,4-Dioxaspiro[4.5]decan-8-yl}methanamine | C₉H₁₉NO₂ | 173.25 | 1 | 3 | ~1.2 | 10–15 (Water) |
| (8,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol | C₁₀H₁₈O₃ | 186.25 | 1 | 3 | ~1.7 | <5 (Water) |
*LogP values estimated using fragment-based methods.
Key Observations :
- The 8,9-dimethyl groups in the target compound increase hydrophobicity (higher LogP) compared to non-methylated analogs .
- The methanamine group marginally improves water solubility relative to the methanol derivative due to amine protonation .
Biological Activity
(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound by reviewing existing literature, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its spiro structure, which contributes to its potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 185.27 g/mol. Its structural features include two dioxaspiro rings, which may influence its pharmacological properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of dioxaspiro compounds have shown efficacy against various bacterial strains, suggesting that this compound might possess similar activity.
- Cytotoxic Effects : The cytotoxicity of this compound has been evaluated using standard assays such as the MTT assay. Compounds related to dioxaspiro structures have demonstrated selective toxicity against cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Properties : Some studies have suggested that spiro compounds can interact with neurotransmitter systems, potentially offering neuroprotective effects. This area warrants further investigation to elucidate the specific mechanisms involved.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of spiro compounds revealed that a closely related dioxaspiro derivative exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 1.56 to 3.15 µg/mL for these pathogens, indicating strong antibacterial activity .
Case Study 2: Cytotoxicity Evaluation
In another research effort, a compound structurally similar to this compound was tested for cytotoxic effects on human cancer cell lines using the MTT assay. Results showed IC50 values in the low micromolar range, suggesting significant cytotoxicity against these cells .
Case Study 3: Neuroprotective Activity
Research focusing on the neuroprotective effects of spiro compounds indicated that certain derivatives could modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This suggests a potential therapeutic application in neurodegenerative diseases .
Data Summary Table
| Activity Type | Tested Compound | Target Organism/Cell Line | MIC/IC50 Values |
|---|---|---|---|
| Antimicrobial | Dioxaspiro derivative | S. aureus, S. pneumoniae | 1.56 - 3.15 µg/mL |
| Cytotoxicity | Similar spiro compound | Various cancer cell lines | Low micromolar range |
| Neuroprotection | Dioxaspiro derivative | Neuronal cells | Not specified |
Q & A
Basic: What are the key synthetic pathways for (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:
- Step 1: Formation of the spirocyclic backbone via acid-catalyzed cyclization of a diol precursor.
- Step 2: Introduction of the methanamine group through reductive amination or nucleophilic substitution.
- Purification: Column chromatography (e.g., silica gel or C18 reverse-phase) is used to isolate the compound, followed by recrystallization for purity .
- Critical Parameters: Solvent polarity, reaction temperature, and catalyst selection (e.g., palladium for hydrogenation) significantly impact yield .
Basic: How is structural confirmation achieved for this spirocyclic compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assigns proton and carbon environments (e.g., spiro junction signals at δ 1.2–1.8 ppm for methyl groups and δ 3.5–4.0 ppm for oxygenated carbons) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 211.18) .
- FTIR Spectroscopy: Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ and C-O-C bands at 1100–1250 cm⁻¹) .
Advanced: How can reaction conditions be optimized to mitigate low yields in spirocyclic amine synthesis?
Methodological Answer:
- Solvent Screening: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance cyclization efficiency .
- Catalyst Optimization: Transition metal catalysts (e.g., Pd/C for hydrogenation) improve stereochemical control .
- Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions like ring-opening .
- In-situ Monitoring: Use TLC or HPLC to track reaction progress and adjust parameters dynamically .
Advanced: How should researchers address contradictory reports on the compound’s biological activity?
Methodological Answer:
- Comparative Assays: Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
- Structural Analogs: Test derivatives (e.g., ethyl or fluoro-substituted spiro compounds) to identify structure-activity relationships (SAR) .
- Target Validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for reported targets (e.g., enzymes or GPCRs) .
Advanced: How does the compound’s basicity influence its interaction with biological targets?
Methodological Answer:
-
Basicity Measurement: Determine pKa via potentiometric titration or computational methods (e.g., DFT).
-
Comparative Analysis:
-
Mechanistic Insight: Protonation at physiological pH enhances solubility and hydrogen-bonding capacity with targets like serotonin receptors .
Advanced: What experimental strategies are recommended for studying its binding to molecular targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip to measure real-time binding kinetics (ka/kd) .
- Molecular Docking Simulations: Use software like AutoDock Vina to predict binding poses in silico, validated by mutagenesis studies .
- Competitive Binding Assays: Employ fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in vitro .
Advanced: How does this compound compare structurally and functionally to similar spirocyclic amines?
Methodological Answer:
-
Structural Comparison Table:
Compound Key Features Functional Impact This compound Methyl groups at 8,9; amine at C2 Enhanced lipophilicity and target specificity {6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol Ethyl at C6; hydroxymethyl at C2 Lower basicity; altered solubility [2-(Difluoromethoxy)phenyl]methanamine Difluoromethoxy group Increased metabolic stability . -
Functional Divergence: Methyl groups at 8,9 positions reduce steric hindrance, enabling tighter binding to hydrophobic pockets in enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
